molecular formula C20H14ClN5O3S2 B11289565 3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11289565
M. Wt: 471.9 g/mol
InChI Key: PKWSQLPSYKNKGR-UHFFFAOYSA-N
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Description

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHOXYPHENYL)AMINE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is further functionalized with a 3-chlorophenylsulfonyl group and a 4-methoxyphenylamine moiety. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C20H14ClN5O3S2

Molecular Weight

471.9 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H14ClN5O3S2/c1-29-14-7-5-13(6-8-14)22-18-17-16(9-10-30-17)26-19(23-18)20(24-25-26)31(27,28)15-4-2-3-12(21)11-15/h2-11H,1H3,(H,22,23)

InChI Key

PKWSQLPSYKNKGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHOXYPHENYL)AMINE typically involves multi-step organic reactions The process begins with the construction of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is also a critical factor, requiring careful consideration of reaction kinetics and process efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHOXYPHENYL)AMINE has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate specific signaling pathways, resulting in changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one: Shares a similar core structure but lacks the 4-methoxyphenylamine moiety.

    Pyrazolo[3,4-d]pyrimidine derivatives: Feature a related scaffold and exhibit comparable biological activities.

Uniqueness

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHOXYPHENYL)AMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This distinctiveness makes it a valuable compound for various research and industrial applications.

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